Cycloalliin hydrochloride is not naturally present in garlic but is formed through the enzymatic conversion of isoalliin by the enzyme alliinase, which is abundant in garlic. It can also be extracted from various Allium species, particularly Allium sativum (garlic) and Allium cepa (onion) .
Cycloalliin hydrochloride falls under the category of organosulfur compounds. These compounds are characterized by the presence of sulfur atoms within their molecular structure and are often associated with various health benefits, including antimicrobial and antioxidant properties .
Cycloalliin can be synthesized through several methods:
The extraction process typically employs methods such as liquid chromatography coupled with mass spectrometry to ensure purity and identify the compound accurately .
Cycloalliin hydrochloride has a unique cyclic structure that includes a sulfur atom within its ring. The molecular formula is CHNOSCl, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.
Cycloalliin hydrochloride can undergo several types of chemical reactions:
Cycloalliin hydrochloride exhibits various biological effects through its interaction with specific enzymes and biochemical pathways:
Studies indicate that cycloalliin has rapid oral absorption with a time to maximum concentration (tmax) of about 0.5 hours and an absolute bioavailability of approximately 10% .
Cycloalliin hydrochloride has diverse applications across several fields:
Cycloalliin hydrochloride's unique properties make it a valuable compound for ongoing research into its therapeutic potentials and applications across various scientific disciplines.
Cycloalliin ((1S,3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid 1-oxide hydrochloride) is a stable, flavorless cyclic sulfur imino acid predominantly formed during the thermal processing of Allium species. Its biosynthesis begins with γ-glutamyl peptides (GSPCs) in intact plants, which are enzymatically converted to alk(en)yl-L-cysteine sulfoxides, including S-propenyl-cysteine sulfoxide (isoalliin). When garlic or onions are crushed, alliinase transforms these sulfoxides into volatile thiosulfinates (e.g., allicin). However, during heating, alliinase is deactivated, and isoalliin undergoes a non-enzymatic cyclization reaction to form cycloalliin [2] [4]. This process is pH- and temperature-dependent, with yields increasing significantly under alkaline conditions (pH 10) and temperatures ≥80°C [4]. Cycloalliin hydrochloride’s crystalline structure (monohydrate form) was first characterized in 1966, confirming its cyclic thiazane ring system [3].
Table 1: Key Precursors and Derivatives in Cycloalliin Biosynthesis
Compound | Role in Pathway | Stability |
---|---|---|
γ-Glutamyl peptides (GSPCs) | Primary biosynthetic precursors in fresh plants | Heat-labile |
S-Propenyl-cysteine sulfoxide (Isoalliin) | Direct precursor to cycloalliin | Alliinase-dependent |
Cycloalliin hydrochloride | Thermal cyclization product | Highly stable |
Cycloalliin is found ubiquitously in liliaceous plants (Allium spp.), though its concentration varies by species, tissue type, and processing methods:
Table 2: Cycloalliin Distribution in Major Allium Species
Species | Primary Sulfur Precursor | Relative Cycloalliin Yield (Processed) |
---|---|---|
Garlic (A. sativum) | Isoalliin | High (≤13 mmol/mL) |
Onion (A. cepa) | S-Propenyl-cysteine sulfoxide | Moderate (≤50% of sulfur compounds) |
Allium hookeri | Isoalliin analogs | Low (exact data limited) |
Cycloalliin accumulation is profoundly influenced by post-harvest storage and processing parameters:
Interactive Data: Impact of Extraction Parameters on Cycloalliin Yield
Parameter | Optimal Condition | Yield Increase vs. Baseline | Mechanism |
---|---|---|---|
Temperature | 80°C | +25% (vs. 40°C) | Enhanced thermal cyclization |
Time | 12 hours | +100% (vs. 0.5 hours) | Extended reaction duration |
pH | 10.0 | +40% (vs. pH 4.0) | Alkaline-driven cyclization |
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